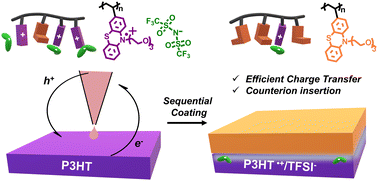Interfacial doping of semiconducting polymers with phenothiazine-based polymeric ionic liquids†
Journal of Materials Chemistry C Pub Date: 2023-11-03 DOI: 10.1039/D3TC03176D
Abstract
Molecular p-type dopants, widely used to electrically dope semiconducting polymers, are challenging to design because of the requirements for their redox potentials. Redox-active dopants with radical cations present a strategy to achieve effective doping and to increase their synthetic versatility. A p-type dopant from a phenothiazine radical-cation bearing polymeric ionic liquid (PIL) with an associated bis(trifluoromethanesulfonyl)azanide ((CF3SO2)2N−, TFSI−) counterion was investigated. The structure of the polymeric dopant limits mass diffusion into solid polymer films allowing charge transfer to occur only at interfaces. Electron transfer between the phenothiazine radical cation and model semiconducting polymers was found to be similar in both the small molecule and pendant attached polymer. The kinetics of charge transfer upon forming bilayers with the PIL and poly(3-hexylthiophene) (P3HT) was investigated and the limiting factor was found to be mass diffusion of the charge balancing TFSI− counterion in the solid state. The electrical conductivity and microstructural changes in P3HT film were consistent with the doping levels expected based on the radical cation fraction in the polymeric dopant. This redox-active PIL allows facile charge generation and broadens the choice of p-type dopants for semiconducting polymers.


Recommended Literature
- [1] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [2] Life cycle assessment of surfactants: the case of an alkyl polyglucoside used as a self emulsifier in cosmetics
- [3] Publication received
- [4] Interface charge-transfer induced intralayer excited-state biexcitons in graphene/WS2 van der Waals heterostructures†
- [5] Organocatalytic chain scission of poly(lactides): a general route to controlled molecular weight, functionality and macromolecular architecture
- [6] Boosting the photogenerated charge separation of g-C3N4 by constructing a Ni@Ni2P cocatalyst with a core–shell structure†
- [7] Dissociative and non-dissociative adsorption dynamics of N2 on Fe(110)
- [8] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [9] Sources of radiation and absorption cells
- [10] Hydroboration reactions using transition metal borane and borate complexes: an overview










